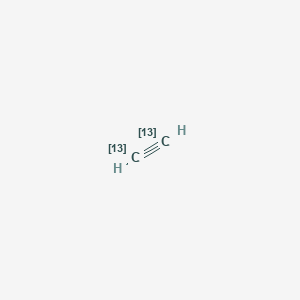
二乙酸(4-(氯磺酰基)苯甲亚基)
描述
“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a chemical compound that is classified as an aryl sulfonylacetate. It has a molecular weight of 306.72 g/mol. The IUPAC name for this compound is (acetyloxy)[4-(chlorosulfonyl)phenyl]methyl acetate .
Synthesis Analysis
The synthesis of “(4-(Chlorosulfonyl)phenyl)methylene diacetate” involves the use of chromium (VI) oxide, sulfuric acid, and acetic acid . The reaction is carried out at 0 - 10℃ . In one experiment, concentrated H2S04 (0.26 mol, 14.2 mL) was added to a mixture of 4-methylbenzene-1-sulfonyl chloride (0.05 mol, 10 g) in AcOH/Ac20 (1:1, 200 mL) at 0-5 5C .Physical And Chemical Properties Analysis
“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
化合物的合成和表征
- 在涉及 2,4-二氯-5-硝基苯甲醛的反应中意外合成了 α,α-二乙酰氧基-2,4-二氯-5-硝基苯甲醛,这展示了涉及氯和硝基取代苯基化合物的化学反应中新化合物形成的复杂性和潜力 (Huang 等,1996)。
分析和生化应用
- 基于 1-甲基-2-苯基吲哚与丙二醛和 4-羟基烯醛的反应,开发了一种脂质过氧化的比色测定法,证明了苯基化合物在生化测定中的效用 (Gérard-Monnier 等,1998)。
磺酰胺化合物的生物学潜力
- 合成了 4-氯-N-[2-(肼羰基)苯基]苯磺酰胺的新型席夫碱,展示了具有潜在生物学应用的磺酰胺化合物的合成和表征 (Kausar 等,2019)。
催化和合成方法
- 使用 1,3,5-三(氢硫酸根)苯作为催化剂合成衍生物,突出了苯基基化合物在促进化学反应中的作用 (Karimi-Jaberi 等,2012)。
- 用(二乙酰氧基碘)苯对对位取代的苯乙酮和 β-二酮进行乙酰氧基化,说明了苯基化合物的改性用于各种合成应用 (Mizukami 等,1978)。
安全和危害
属性
IUPAC Name |
[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCHHLNVLPPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474388 | |
| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69232-47-9 | |
| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

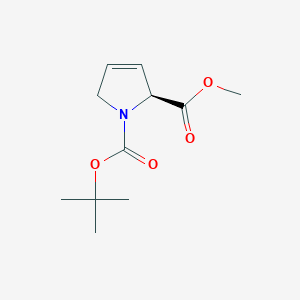
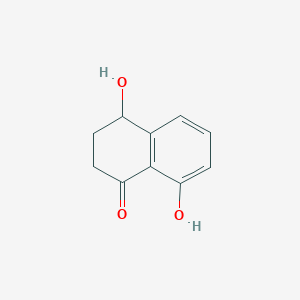

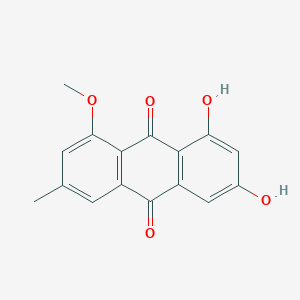

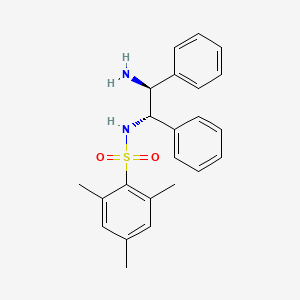
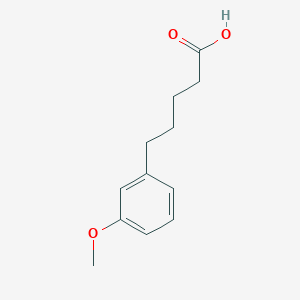
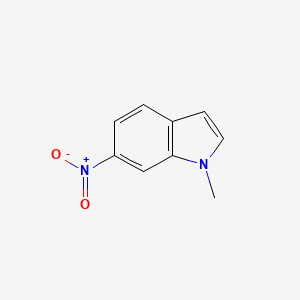

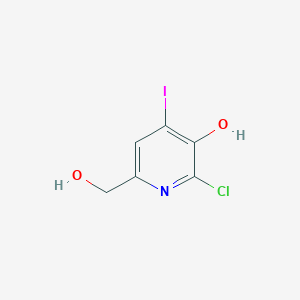

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)

